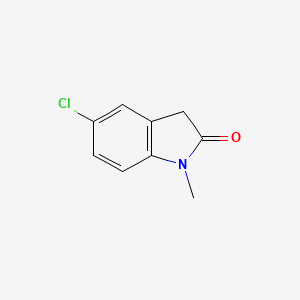

5-Chloro-1-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTWHPOGWLOYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 5 Chloro 1 Methylindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of an indolin-2-one derivative provides characteristic signals for the aromatic protons on the benzene (B151609) ring, the protons on the heterocyclic ring, and any substituents. For 5-Chloro-1-methylindolin-2-one, one would expect to see signals corresponding to the three aromatic protons, the methylene (B1212753) protons at the C3 position, and the N-methyl protons.

In a closely related derivative, 3-Bromo-5-chloro-1-methylindolin-2-one , the spectrum shows distinct signals that can be assigned to its structure. The N-methyl group appears as a sharp singlet, while the protons on the aromatic ring exhibit splitting patterns (doublet and doublet of doublets) due to coupling with adjacent protons. The proton at the C3 position also appears as a singlet. acs.org

Another complex derivative, (E)-3,3'-(2,5-dihydroxycyclohexa-2,5-diene-1,4-diylidene)bis(this compound) , which contains the this compound moiety, displays characteristic signals for the indole (B1671886) protons, including doublets for H-7 and H-4, and a doublet of doublets for H-6. nih.gov

Table 1: ¹H NMR Data for 3-Bromo-5-chloro-1-methylindolin-2-one acs.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.39 | dd | 2.2, 0.9 | Aromatic H |

| 7.35–7.28 | m | - | Aromatic H |

| 6.75 | d | 8.3 | Aromatic H |

| 5.22 | s | - | C3-H |

| 3.22 | s | - | N-CH₃ |

Spectrum recorded in CDCl₃ at 400 MHz.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Key signals include the carbonyl carbon of the lactam ring, which is typically found in the downfield region (around 170-175 ppm), aromatic carbons, and aliphatic carbons such as the N-methyl group and the C3 carbon.

For 3-Bromo-5-chloro-1-methylindolin-2-one , the ¹³C NMR spectrum clearly shows the carbonyl carbon at δ 172.0 ppm. acs.org The aromatic carbons appear in the typical range of δ 110-145 ppm, while the N-methyl carbon and the C3 carbon are observed in the upfield region. acs.org

Table 2: ¹³C NMR Data for 3-Bromo-5-chloro-1-methylindolin-2-one acs.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 172.0 | C=O (C2) |

| 142.5 | Aromatic C |

| 130.5 | Aromatic C |

| 128.9 | Aromatic C |

| 127.8 | Aromatic C |

| 126.5 | Aromatic C |

| 109.9 | Aromatic C |

| 37.8 | C3 |

| 27.0 | N-CH₃ |

Spectrum recorded in CDCl₃ at 100 MHz.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, NOE)

While specific 2D NMR data for this compound are not detailed in the available literature, these techniques are crucial for unambiguous structure confirmation of its derivatives.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, which would confirm the connectivity of the aromatic protons on the indolinone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

NOE (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of protons, which is essential for determining stereochemistry, particularly in more complex, substituted derivatives. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

The mass spectrum of a chloro-substituted compound is characterized by a distinctive isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with about one-third the intensity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For the derivative 3-Bromo-5-chloro-1-methylindolin-2-one , HRMS analysis confirmed its molecular formula. acs.org

Table 3: HRMS Data for 3-Bromo-5-chloro-1-methylindolin-2-one acs.org

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of an indolin-2-one derivative is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring.

Other characteristic bands include C-H stretching for aromatic and aliphatic groups, C=C stretching within the aromatic ring, and the C-N stretching of the amide. The presence of the chlorine atom is associated with a C-Cl stretching vibration, typically found in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Derivative | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 3-Bromo-5-chloro-1-methylindolin-2-one | 1720 | 3057, 2940, 1487, 1337, 1100 | acs.org |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not available, the structures of several key derivatives have been determined, providing critical insights into the geometry and packing of this class of compounds.

A closely related derivative, Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate , crystallizes in the monoclinic system (space group P2₁/c). nih.gov Its indoline (B122111) ring system is nearly planar. In the crystal structure, molecules form chains along the c-axis direction through π–π stacking interactions between the benzene rings, with a centroid-centroid distance of 3.7677 Å. nih.gov

Another important derivative, 5-Chloro-1-methylindoline-2,3-dione , also crystallizes in the monoclinic system (space group P2₁/c). researchgate.net The molecule is almost planar. The crystal structure reveals that molecules are connected into helical chains along the b-axis via methyl-C—H⋯O(carbonyl) interactions. These chains are further organized into layers through inter-chain π–π interactions. researchgate.net

Table 5: Crystallographic Data for this compound Derivatives

| Parameter | Methyl 2-(5-chloro-1-methyl-2-oxo...acetate) nih.gov | 5-Chloro-1-methylindoline-2,3-dione researchgate.net |

|---|---|---|

| Formula | C₁₂H₁₀ClNO₃ | C₉H₆ClNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.4709 (7) | 3.9766 (4) |

| b (Å) | 17.1658 (13) | 11.9503 (13) |

| c (Å) | 7.9481 (6) | 17.947 (2) |

| β (°) | 107.228 (4) | 96.163 (3) |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-chloro-1-methylindolin-2-one |

| (E)-3,3'-(2,5-dihydroxycyclohexa-2,5-diene-1,4-diylidene)bis(this compound) |

| Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal data for this compound is not publicly available, a detailed analysis of the closely related derivative, 5-Chloro-1-methylindoline-2,3-dione , provides significant insight into the structural characteristics of this class of compounds.

The crystal structure of 5-Chloro-1-methylindoline-2,3-dione was resolved and refined using data collected on a Bruker APEXII CCD diffractometer. The compound crystallizes in a monoclinic system with the space group P2₁/c. The crystallographic data and parameters from this analysis are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆ClNO₂ |

| Formula Weight | 195.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9766 (4) |

| b (Å) | 11.9503 (13) |

| c (Å) | 17.947 (2) |

| β (°) | 96.163 (3) |

| Volume (ų) | 847.94 (16) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 300 |

| Calculated Density (Mg m⁻³) | 1.532 |

Data sourced from the crystallographic study of 5-Chloro-1-methylindoline-2,3-dione.

Analysis of Supramolecular Interactions

C-H...O Hydrogen Bonds : The analysis reveals that molecules are linked into supramolecular helical chains that propagate along the crystallographic b-axis. These chains are formed by weak hydrogen bonds between the hydrogen atoms of a methyl group and a carbonyl oxygen atom of an adjacent molecule (methyl-C—H⋯O=C).

π-π Stacking Interactions : The planar nature of the indoline system facilitates π-π stacking interactions between adjacent molecules from different chains. These inter-chain interactions contribute to the formation of layers parallel to the ab plane. The centroid-centroid distances for these π-π interactions range from 3.4861 (13) Å to 3.9767 (12) Å, indicating a significant orbital overlap that helps stabilize the crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound to verify its empirical formula and purity. This is typically achieved through combustion analysis, where the sample is burned at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified.

For This compound , the theoretical elemental composition is calculated from its molecular formula, C₉H₈ClNO. The expected mass percentages are presented in the table below. Experimental values for a synthesized batch are expected to conform closely to these theoretical values, typically within a ±0.4% margin, to confirm its compositional identity.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.52% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.44% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.52% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.71% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.81% |

| Total | 181.622 | 100.00% |

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used for monitoring the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. A pure compound should ideally appear as a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is characteristic for a compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC) : HPLC provides a more sensitive and quantitative assessment of purity. A high-purity sample will exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity percentage. For instance, a normal-phase HPLC system was successfully developed for the purity evaluation of the related starting material, 5-Chlorooxindole, demonstrating its ability to separate the main compound from its potential positional isomers. A similar validated HPLC method would be crucial for the quality control of this compound.

Reactivity and Reaction Pathways Involving 5 Chloro 1 Methylindolin 2 One

Reactivity at the Indolinone Nitrogen (N-1) Atom

The nitrogen atom in the indolinone ring of 5-Chloro-1-methylindolin-2-one is part of a lactam, an amide within a cyclic system. While the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than a typical amine, it can still participate in certain reactions. However, in the case of this compound, the nitrogen atom is already substituted with a methyl group. This methylation significantly influences its reactivity.

Further N-alkylation at the N-1 position is not possible due to the absence of a proton on the nitrogen. The presence of the methyl group also sterically hinders the approach of reagents to the nitrogen atom. Therefore, the primary reactivity at the N-1 position of the parent compound, 5-chloroindolin-2-one, which involves deprotonation followed by alkylation, is not a viable pathway for this compound. The reactivity of the N-1 position is thus limited, and reactions will preferentially occur at other sites on the molecule.

Reactivity at the C-3 Position (e.g., α-carbon to the carbonyl group)

The C-3 position of this compound is an active methylene (B1212753) group, being alpha to the carbonyl group of the lactam. The protons at this position are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate that can react with various electrophiles.

One of the most common reactions at the C-3 position is the aldol (B89426) condensation . In the presence of a base, the enolate of this compound can act as a nucleophile and attack the carbonyl group of an aldehyde or ketone. The initial aldol addition product can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-carbon bond formation.

For instance, in a reaction with an aromatic aldehyde (ArCHO), the following pathway is expected:

Enolate Formation: A base abstracts a proton from the C-3 position of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aromatic aldehyde.

Protonation: The intermediate alkoxide is protonated to give the aldol addition product.

Dehydration: The aldol adduct is often unstable and readily eliminates a molecule of water to form a C-3-ylidene derivative.

This reactivity allows for the introduction of a wide variety of substituents at the C-3 position, leading to the synthesis of a diverse range of derivatives with potential biological activities.

| Reactant | Product | Reaction Type |

| Aromatic Aldehyde | 3-(Arylmethylene)-5-chloro-1-methylindolin-2-one | Aldol Condensation |

| Ketone | 3-(Alkylidene)-5-chloro-1-methylindolin-2-one | Aldol Condensation |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the activating and directing effects of the substituents already present on the ring: the chloro group at C-5 and the acylamino group (the lactam ring) fused at C-6 and C-7.

Chloro Group (at C-5): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the resonance donation of its lone pair of electrons.

Acylamino Group (Lactam): The acylamino group is an activating, ortho, para-director. The nitrogen atom's lone pair can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.

The directing effects of these two groups will influence the position of the incoming electrophile. The positions ortho and para to the acylamino group are C-4 and C-6. The positions ortho to the chloro group are C-4 and C-6. Therefore, both substituents strongly direct incoming electrophiles to the C-4 and C-6 positions. The C-6 position is already part of the fused ring system, leaving C-4 as a primary site for substitution. The position para to the chloro group is C-2, which is part of the lactam ring and not available for substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO2) onto the aromatic ring, likely at the C-4 or C-6 position.

Halogenation: For example, bromination with bromine in the presence of a Lewis acid catalyst would introduce a bromine atom. The bromination of the closely related 5-chloro-1-methyl-1H-indole-2-carboxylic acid has been shown to occur at the C-3 position of the indole (B1671886) nucleus, but for the saturated indolin-2-one, substitution on the aromatic ring is more likely.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, onto the aromatic ring, again with a preference for the C-4 and C-6 positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-chloro-1-methylindolin-2-one and/or 6-Nitro-5-chloro-1-methylindolin-2-one |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-chloro-1-methylindolin-2-one and/or 6-Bromo-5-chloro-1-methylindolin-2-one |

Cyclization and Annulation Reactions (e.g., formation of spirocyclic compounds)

The C-3 position of the indolinone ring is a versatile handle for the construction of spirocyclic systems. Spirooxindoles, which contain a spiro-fused ring at the C-3 position, are a prominent class of heterocyclic compounds with significant biological activities. The synthesis of these compounds often involves the reaction of an isatin (B1672199) derivative (the oxidized form of indolin-2-one at C-3) or a C-3-ylidene derivative of indolin-2-one with a suitable reaction partner.

For example, a common strategy is the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. The azomethine ylide can be generated in situ from the reaction of 5-chloro-1-methylisatin (the C-3 oxidized analogue of the title compound) with an amino acid like sarcosine (B1681465) or proline. This ylide can then react with a suitable dipolarophile, such as an activated alkene, to form a spiro-pyrrolidine ring at the C-3 position of the indolinone core.

This approach allows for the stereoselective synthesis of complex spirooxindole derivatives. The stereochemistry of the final product can often be controlled by the choice of catalyst and reaction conditions.

Condensation Reactions (e.g., Knoevenagel Condensation with appropriate substrates)

The C-3 carbonyl group of 5-chloro-1-methylisatin is highly reactive towards nucleophiles and can readily participate in condensation reactions. The Knoevenagel condensation is a prominent example, which involves the reaction of a carbonyl group with an active methylene compound in the presence of a basic catalyst.

In the context of 5-chloro-1-methylisatin, it can react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate. The reaction proceeds via a nucleophilic addition of the carbanion derived from the active methylene compound to the C-3 carbonyl group of the isatin, followed by dehydration to yield a 3-ylidene derivative. These products are often highly colored and have been investigated for various applications, including as dyes and pharmaceuticals.

The general reaction is as follows: 5-Chloro-1-methylisatin + CH₂(CN)₂ → 2-(5-Chloro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile + H₂O

| Active Methylene Compound | Product |

| Malononitrile | 2-(5-Chloro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-2-(5-chloro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate |

Nucleophilic Attack and Ring-Opening Reactions

The lactam ring in this compound is an amide and is generally stable. However, under forcing conditions, such as strong acid or base catalysis with heating, the lactam can undergo nucleophilic attack and subsequent ring-opening.

Hydrolysis is a typical ring-opening reaction.

Acidic Hydrolysis: Under strong acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the cleavage of the amide bond and the formation of a 2-(methylamino)phenylacetic acid derivative.

Basic Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion can directly attack the carbonyl carbon. The resulting tetrahedral intermediate can then collapse to break the amide bond, yielding the salt of the corresponding amino acid after an acidic workup.

The stability of the lactam ring is enhanced by its fusion to the aromatic ring. Therefore, these ring-opening reactions typically require more vigorous conditions compared to the hydrolysis of acyclic amides.

Regioselectivity and Stereoselectivity in Reactions

Many of the reactions involving this compound and its derivatives can exhibit high degrees of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference of a reaction to occur at one position over another.

Electrophilic Aromatic Substitution: As discussed in section 4.3, the substitution on the benzene ring is regioselective, with incoming electrophiles preferentially attacking the C-4 and C-6 positions due to the directing effects of the existing substituents.

N- vs. C-Alkylation of the Parent Indolinone: For the parent 5-chloroindolin-2-one, alkylation can occur at either the nitrogen (N-1) or the α-carbon (C-3). The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and electrophile.

Stereoselectivity is the preferential formation of one stereoisomer over another.

Spirooxindole Synthesis: The [3+2] cycloaddition reactions used to form spirooxindoles are often highly stereoselective. The relative configuration of the newly formed stereocenters in the spiro-fused ring can be controlled, leading to the preferential formation of one diastereomer. In many cases, by using chiral catalysts or auxiliaries, these reactions can be made enantioselective, yielding a single enantiomer of the spirooxindole product.

Aldol Condensation: The aldol condensation at the C-3 position can also be stereoselective. If the aldehyde substrate is chiral or if a chiral catalyst is used, it is possible to control the stereochemistry of the newly formed stereocenter in the aldol adduct.

The ability to control both the regioselectivity and stereoselectivity of these reactions is crucial for the synthesis of well-defined and biologically active molecules derived from this compound.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties, from molecular geometry to reactivity, by approximating the solutions to the Schrödinger equation. Studies on related isatin (B1672199) and indolinone derivatives frequently employ DFT methods, such as B3LYP with a 6-31G basis set, to elucidate their chemical characteristics semanticscholar.orginternationaljournalssrg.org.

The first step in most computational studies is to determine the molecule's optimized geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For the related compound 5-Chloro-1-methylindoline-2,3-dione, crystallographic data has shown the molecule to be almost planar researchgate.netresearchgate.net. DFT calculations would be used to theoretically confirm this low-energy, planar conformation. These calculations involve minimizing the energy of the system to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 5-Chloro-1-methylindolin-2-one Note: The following data is illustrative, based on typical values for similar molecular structures, and represents what a DFT calculation would aim to determine.

| Parameter | Bond | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-Cl | ~1.74 Å | |

| N-CH₃ | ~1.47 Å | |

| C-N (in ring) | ~1.38 Å | |

| Bond Angle | O-C-N | ~125° |

| Cl-C-C | ~120° | |

| C-N-CH₃ | ~122° |

Once the geometry is optimized, DFT is used to characterize the electronic properties of the molecule, which are crucial for understanding its stability, reactivity, and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons irjweb.comwuxiapptec.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability irjweb.comnih.gov.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. This indicates a higher polarizability and a greater ease of participating in chemical reactions nih.gov. Conversely, a large energy gap implies higher stability and lower chemical reactivity irjweb.com.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are representative examples based on DFT calculations for similar heterocyclic compounds and are presented for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.35 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.50 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface nih.gov. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack researchgate.netresearchgate.net. In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles, while green areas represent neutral potential nih.gov.

For a molecule like this compound, the MEP map would be expected to show a significant negative potential localized around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. Positive potential would likely be observed around the hydrogen atoms nih.govnih.gov.

Mulliken population analysis is a computational method used to assign partial charges to individual atoms within a molecule niscpr.res.in. These charges provide a quantitative measure of the electron distribution and are useful for understanding a molecule's polarity and electrostatic interactions. The calculation of Mulliken atomic charges helps in identifying which atoms are electron-donating and which are electron-withdrawing. This information is highly dependent on the basis set used in the calculation niscpr.res.in. In this compound, electronegative atoms such as oxygen, nitrogen, and chlorine are expected to carry negative partial charges, while the carbonyl carbon would likely have a positive charge.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound Note: The following charge values are hypothetical and serve to illustrate the expected charge distribution from a DFT calculation.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

| O1 | Oxygen (carbonyl) | -0.55 |

| C2 | Carbon (carbonyl) | +0.48 |

| N1 | Nitrogen | -0.40 |

| Cl1 | Chlorine | -0.15 |

| C5 | Carbon (attached to Cl) | +0.05 |

Prediction of Reactivity and Reaction Sites

The computational data gathered from DFT calculations allows for a comprehensive prediction of the molecule's chemical reactivity.

Local Reactivity and Site Selectivity: The MEP map and Mulliken charge analysis are used to predict the specific sites where reactions are most likely to occur researchgate.net. The electron-rich region around the carbonyl oxygen, as indicated by the MEP map, is a likely site for electrophilic attack. Conversely, the electron-deficient carbonyl carbon, identified by its positive Mulliken charge, is a probable site for nucleophilic attack. DFT studies on related 1-allyl-5-chloroindoline-2,3-dione (B4394322) have shown that the indolinone scaffold can act as an electrophile in cycloaddition reactions internationaljournalssrg.org. This combination of analyses provides a powerful predictive tool for understanding the regioselectivity of chemical reactions involving the molecule internationaljournalssrg.orgnih.gov.

Quantum Chemical Descriptors and Their Interpretation

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy gap between these two orbitals (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a large energy gap implies high stability. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another vital tool. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov In MEP diagrams, red areas indicate negative potential, often associated with electronegative atoms and serving as sites for electrophilic attack. Blue areas represent positive potential, typically around hydrogen atoms, indicating sites susceptible to nucleophilic attack. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), further quantify a molecule's reactive nature. rasayanjournal.co.in Hardness is a measure of resistance to charge transfer, with harder molecules having larger HOMO-LUMO gaps. mdpi.com The electrophilicity index helps to classify molecules as strong or marginal electrophiles. rasayanjournal.co.in

| Descriptor | Symbol | Interpretation |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. wuxiapptec.com |

| HOMO-LUMO Energy Gap | ΔE | Reflects chemical reactivity and kinetic stability. A small gap indicates high reactivity. irjweb.commdpi.com |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | Measures resistance to deformation or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Global Electrophilicity Index | ω | Quantifies the electrophilic character of a molecule. nih.gov |

Theoretical Studies on Reaction Mechanisms

Computational methods, particularly DFT, are extensively used to elucidate the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. rsc.orgrsc.orgmontclair.edu For instance, the synthesis of this compound can be computationally modeled to understand the energetics and feasibility of different synthetic routes.

One common synthetic route involves the N-alkylation of 5-chloroisatin. Theoretical studies can model this reaction to confirm the regioselectivity and to understand the role of catalysts or reaction conditions. For example, a computational study on a similar reaction, the synthesis of nitrofurantoin (B1679001) and dantrolene, used DFT calculations to provide a detailed mechanistic explanation for the observed reduction in reaction time under specific conditions. rsc.org Similarly, theoretical analysis of cycloaddition reactions involving related indoline-2,3-dione derivatives has been used to predict and confirm the regiochemistry of the products. semanticscholar.org

By calculating the energy profiles of potential reaction pathways, chemists can predict the most likely mechanism and optimize reaction conditions to favor the desired product, thereby increasing yield and reducing byproducts.

Molecular Dynamics Simulations (Potential Area of Investigation)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not widely reported, this area represents a significant potential for future investigation.

MD simulations could be employed to understand how this compound and its derivatives interact with biological macromolecules, such as proteins or enzymes. nih.gov By simulating the compound within a receptor's binding site, researchers can assess the stability of the complex, identify key interactions (like hydrogen bonds), and predict binding affinities. jchemlett.com This information is invaluable in the context of drug design and discovery, helping to understand the molecular basis of a compound's activity. For derivatives of the indolinone core, MD simulations have been used to explore their potential as inhibitors for various biological targets. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. neliti.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net

For derivatives of the indolin-2-one scaffold, QSAR studies are crucial for designing new compounds with enhanced properties, such as improved anticancer or anti-inflammatory activity. nih.gov These models are built using a set of known compounds (a training set) and their measured biological activities. researchgate.net Various molecular descriptors, which can be topological, electronic, or steric, are calculated for each compound. rjpbr.com

Medicinal Chemistry Applications and Scaffold Utilization

Development of Derivatives with Specific Biological Activities (Academic Perspective)

From an academic research standpoint, the 5-Chloro-1-methylindolin-2-one scaffold serves as a versatile template for creating derivatives with tailored biological activities. By modifying various positions on the indolinone ring, researchers have successfully developed compounds with potent anti-inflammatory and cytotoxic properties.

The indolinone skeleton is a key feature in several anti-inflammatory agents. researchgate.net Research has focused on designing and synthesizing novel indolinone derivatives to inhibit key mediators of inflammation, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netmdpi.comnih.gov

One strategy involves a prodrug approach, where the active drug is chemically modified to an inactive form that, after administration, is converted to the active parent drug. A study detailed the design of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a lactam analogue of the COX-2 inhibitor lumiracoxib. nih.gov This compound was designed as a prodrug and demonstrated anti-inflammatory and analgesic activity comparable to its parent drug but with reduced gastro-ulceration effects. nih.gov Stability studies showed the lactam ring was stable at both acidic and neutral pH, suggesting it could be absorbed intact. nih.gov

Other research has explored a range of 3-substituted-indolin-2-one derivatives. mdpi.comnih.gov In one study, nineteen such derivatives were synthesized and tested for their ability to inhibit nitric oxide production in macrophages. mdpi.com The compound 3-(3-hydroxyphenyl)-indolin-2-one emerged as the most potent, significantly suppressing the production of TNF-α and IL-6. mdpi.comnih.gov Structure-activity relationship (SAR) analyses have indicated that electron-withdrawing groups, such as halogens, at the 5-position of the indolinone ring can enhance anti-inflammatory activity. researchgate.net

Table 1: Anti-Inflammatory Activity of Selected Indolinone Derivatives

| Compound | Target/Assay | Key Findings | Reference |

| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | Rat Paw Edema (in vivo) | Anti-inflammatory activity comparable to lumiracoxib. | nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide Production (in vitro) | Highest anti-inflammatory activity among 19 derivatives; suppressed TNF-α and IL-6. | mdpi.comnih.gov |

| 5-Bromo/Fluoro substituted 2-indolinones | COX/5-LOX Inhibition (in vitro) | Higher inhibitory effects compared to tenidap. | researchgate.net |

The indolinone scaffold is a prominent feature in several approved kinase inhibitor drugs used in cancer therapy, making it a valuable starting point for the discovery of new cytotoxic agents. researchgate.netnih.gov A particularly fruitful area of research has been the synthesis and evaluation of bis-indolinone derivatives, which are molecules containing two indolinone units. nih.govnih.govmdpi.comscispace.com

In one study, a series of new Knoevenagel adducts bearing two indolinone systems were synthesized and evaluated for their antiproliferative activity against 60 human cancer cell lines. nih.govmdpi.com Several of these bis-indolinone derivatives proved to be potent cytotoxic agents, with growth inhibitory (GI50) values in the submicromolar range. nih.govnih.govmdpi.com The most active compound was further studied and found to induce cell cycle arrest and programmed cell death in Jurkat cells. nih.govmdpi.com

The design of these molecules often involves linking two indolinone systems via a central core. nih.gov This strategy has led to the identification of compounds with significantly greater antiproliferative activity than their monomeric counterparts. nih.govscispace.com The rationale behind this approach is that the bis-structure may allow for simultaneous interactions with multiple sites on a single biological target or with two different targets, leading to enhanced efficacy.

Table 2: Cytotoxic Activity of a Representative Bis-Indolinone Derivative

| Compound ID | Cancer Cell Line Panel | Activity Metric | Result | Reference |

| 5b | NCI-60 Human Cancer Cell Lines | GI50 | Submicromolar range | nih.govmdpi.com |

Investigation of Antimicrobial and Antibacterial Indolinone Compounds

The indolin-2-one scaffold is a recurring motif in a variety of biologically active compounds and has garnered significant interest for its potential antimicrobial and antibacterial properties. Research into derivatives of this core structure has revealed that modifications at various positions can lead to compounds with significant activity against a range of microbial pathogens.

Studies have shown that 3-alkylidene-2-indolone derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside moderate antifungal activity. nih.gov For instance, the natural product Violacein, which contains the 3-alkylidene-2-indolone core, has demonstrated antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.25 μM. nih.gov Further research into synthetic 3-benzylidene-indolin-2-ones has identified compounds with significant antimicrobial activity against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Aspergillus clavatus. nih.gov

Hybrids of indolin-2-one and nitroimidazole have been developed that show high potency in killing several bacterial strains, including drug-resistant ones. nih.gov One such compound demonstrated remarkable antibacterial activities with MIC values ranging from 0.0625 to 4 μg/mL against three Gram-positive and two Gram-negative bacteria strains. nih.gov Another derivative was found to be particularly effective against E. coli with an MIC value of 1 μg/mL. nih.gov Additionally, some indolinone derivatives have been shown to inhibit the growth of four bacteria and three fungi with MIC values between 12 and 18 μg/mL. nih.gov

The antibacterial activity of indolin-2-one derivatives has also been evaluated against a panel of microbes including Gram-positive bacteria like Bacillus cereus and Streptomyces chartreusis, the Gram-negative bacterium Escherichia coli, and the yeast Candida albicans. nih.gov While many indolinone derivatives show promise, their activity is often moderate, which has prompted further systematic investigation into simple substituent modifications to better understand their structure-activity relationships for future drug development. nih.gov

The following table summarizes the antimicrobial activity of selected indolinone derivatives:

| Compound Class | Target Organism(s) | Reported Activity (MIC) |

| Violacein | Staphylococcus aureus | 6.25 μM nih.gov |

| 3-Benzylidene-indolin-2-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, A. clavatus | Significant activity nih.gov |

| Indolin-2-one-nitroimidazole hybrid | Gram-positive & Gram-negative bacteria | 0.0625–4 μg/mL nih.gov |

| Substituted Indolin-2-one | E. coli | 1 μg/mL nih.gov |

| General Indolinone Derivatives | Various bacteria and fungi | 12 to 18 μg/mL nih.gov |

Derivatives as Potential Modulators of Various Biological Targets (e.g., Oxytocin Receptor Ligands, Kinase Inhibitors, as seen for broader indolinone class)

The versatility of the indolinone scaffold extends beyond antimicrobial applications, with derivatives being investigated as modulators of a wide array of biological targets. A particularly prominent area of research is their development as kinase inhibitors, which are crucial for regulating cellular processes like growth, proliferation, and differentiation. ed.ac.uk

The indolinone ring is a key pharmacophoric moiety in many kinase inhibitors, acting as a competitive inhibitor for ATP binding to the enzyme's catalytic pocket. mdpi.com The selectivity and inhibitory activity of these compounds can be significantly influenced by structural modifications at various positions on the indolinone core. cancertreatmentjournal.com For example, Nintedanib, a multi-kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, features a 6-methoxycarbonyl-substituted indolinone structure that is key to its potent inhibitory effect on VEGFR, PDGFR, and FGFR. nih.gov

Pyrrole (B145914) indolin-2-one derivatives are another important class of kinase inhibitors, primarily targeting VEGFRs and PDGFRs for anti-angiogenesis. cancertreatmentjournal.com The introduction of different substituents can fine-tune their activity. For instance, adding a hydroxyl (-OH) or sulfhydryl (-SH) group to the C(5) position of certain pyrrole indolin-2-ones can significantly improve their inhibitory activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com

Furthermore, indolinone-based compounds have been designed and synthesized as inhibitors for other kinases such as p21-activated kinase 1 (PAK1), which is a promising target for cancer therapy due to its role in cancer cell proliferation, survival, and migration. nih.gov One potent PAK1 inhibitor, ZMF-005, emerged from a series of 2-indolinone derivatives with an IC₅₀ value of 0.22 μM. nih.gov

Beyond kinases, indolinone derivatives are being explored for other therapeutic targets. For example, novel derivatives have been identified as inhibitors of Cathepsin C (CTSC), a protein involved in inflammatory processes, suggesting their potential in treating inflammatory bowel disease. nih.gov

Structure-Activity Relationship (SAR) Studies for Indolinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the indolinone class of compounds, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Key insights from SAR studies on indolinone-based kinase inhibitors include:

Substitutions on the Aryl Ring: Modifications to the aryl ring in region 1 of nintedanib-like structures have a profound effect on the selective inhibitory effects on tyrosine kinases. nih.gov

Isosteric Replacements: Replacing the ester group at position 6 of the indolinone ring with various isosteric heterocycles, such as triazole, can maintain or even improve potency against kinases like FGFR, PDGFR, and VEGFR. nih.gov

C(5) Position Modifications: The effect of a methoxy (B1213986) group at the C(5) position of the oxindole (B195798) moiety is highly dependent on the substituents at the C(3) position. cancertreatmentjournal.com Introducing a hydroxyl or sulfhydryl group at C(5) in certain pyrrole indolin-2-ones enhances inhibitory activity against VEGFR-2 and PDGFRβ. cancertreatmentjournal.com

The following table highlights key SAR findings for indolinone derivatives:

| Scaffold/Derivative Class | Position of Modification | Effect on Biological Activity | Target(s) |

| Nintedanib-like Indolinones | Aryl ring (Region 1) | Profoundly affects selective inhibitory effects. nih.gov | Tyrosine kinases |

| Nintedanib-like Indolinones | Position 6 | Isosteric replacements (e.g., triazole) maintain potency. nih.gov | FGFR, PDGFR, VEGFR |

| Pyrrole Indolin-2-ones | C(5) position | -OH or -SH substitution improves inhibitory activity. cancertreatmentjournal.com | VEGFR-2, PDGFRβ |

| Indole (B1671886) Diketopiperazines | Overall skeleton & lipophilicity | Important for antimicrobial activity. frontiersin.org | Bacteria |

Rational Design Principles for Novel Indolinone-Based Therapeutic Agents

The development of novel indolinone-based therapeutic agents is increasingly guided by rational design principles, which leverage structural biology, computational modeling, and a deep understanding of SAR. This approach allows for the targeted design of molecules with improved potency, selectivity, and pharmacokinetic properties.

A common strategy is the hybrid pharmacophoric design approach , where the indolinone core is combined with other known pharmacophores to create novel molecules with potentially synergistic or enhanced activities. mdpi.com For instance, merging C3-aryl substituted indolinones with various quinazoline (B50416) fragments has been explored to develop dual inhibitors of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). mdpi.com

Structure-based drug design is another powerful tool. This involves using the 3D structure of the target protein to design inhibitors that fit precisely into the active site. Molecular docking and dynamic simulations can predict the binding mode of a designed compound, as was done for the PAK1 inhibitor ZMF-005. nih.gov This allows for the rational introduction of functional groups that can form favorable interactions with the target, thereby increasing affinity and selectivity.

Scaffold hopping is a technique used to replace the core structure of a known inhibitor with a novel scaffold while retaining the key binding interactions. This was employed in the optimization of nintedanib, where the dihydroindole and oxypyrrolidine rings were used as alternative scaffolds to rapidly explore new chemical space. nih.gov

The indole scaffold itself is considered a highly privileged motif in drug design due to its ability to interact with a wide range of biological targets. nih.gov Its versatility allows for its application in the target-based design of agents for various diseases, including cancer. nih.gov By understanding the key interactions between the indole core and its target, medicinal chemists can rationally design derivatives with optimized therapeutic potential.

Future Research Directions for 5 Chloro 1 Methylindolin 2 One

The indolin-2-one scaffold, a core component of many biologically active compounds, continues to be a fertile ground for chemical and pharmacological research. The specific derivative, 5-Chloro-1-methylindolin-2-one, serves as a crucial building block for more complex molecules. Future research is poised to build upon the existing knowledge base, focusing on innovative synthetic methodologies, in-depth characterization, and expanded applications.

Q & A

Basic: What synthetic methodologies are most effective for producing 5-Chloro-1-methylindolin-2-one, and how can intermediates be characterized?

Answer:

The synthesis of this compound typically involves condensation reactions of substituted indole precursors with ketones or aldehydes under basic conditions. For example, analogous compounds (e.g., Z-4-Chloro-1-methylindolin-2-one derivatives) are synthesized via reactions with acetylpyridine or acetophenone in methanol, using diethylamine as a catalyst. Intermediates are often isolated via dehydration and purified through recrystallization (e.g., using isopropanol or petroleum ether diffusion) . Key characterization methods include:

- Melting point analysis to confirm purity.

- 1H/13C NMR to verify substituent positions and stereochemistry.

- FTIR spectroscopy to identify functional groups like carbonyl (C=O) and indole N–H stretches .

Basic: How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

Structural validation requires a multi-spectral approach:

- 1H NMR : Look for aromatic proton signals in the 6.5–8.5 ppm range (indicative of the indole scaffold) and methyl group signals near 2.5–3.5 ppm.

- 13C NMR : Confirm the presence of a carbonyl carbon (~170–180 ppm) and chlorine-substituted aromatic carbons.

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (N–H stretch) are critical . Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps.

Advanced: How can computational methods enhance the design of this compound derivatives for biological activity screening?

Answer:

Computational tools like molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can predict binding affinities to target proteins (e.g., SARS-CoV-2 main protease) and optimize substituent positions. For example:

- Docking studies : Prioritize derivatives with strong interactions at catalytic sites (e.g., hydrogen bonding with key residues).

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) before synthesis .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Advanced: What strategies resolve contradictions in experimental data during mechanistic studies of this compound reactivity?

Answer:

Contradictions (e.g., unexpected byproducts or inconsistent yields) require systematic troubleshooting:

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction time/temperature.

- Control experiments : Vary catalysts (e.g., diethylamine vs. DBU) or solvents (polar vs. non-polar) to isolate contributing factors .

- Isolation and characterization : Purify unexpected products via preparative HPLC and analyze via HRMS or X-ray crystallography .

- Reproducibility checks : Document all parameters (e.g., stirring rate, drying methods) per CONSORT-EHEALTH guidelines to ensure replicability .

Advanced: How should researchers design dose-response experiments to evaluate the biological activity of this compound derivatives?

Answer:

- In vitro assays : Use cell lines (e.g., HEK293 or A549) to test cytotoxicity (IC50) and target inhibition (e.g., kinase or protease activity).

- Positive/Negative controls : Include known inhibitors (e.g., GF 109203X for kinase assays) and vehicle-only samples .

- Dose range : Test 5–8 concentrations (e.g., 0.1–100 µM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC50/IC50 .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) and report confidence intervals .

Advanced: What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

- Detailed documentation : Specify reagent grades (e.g., anhydrous methanol), equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., recrystallization solvents) .

- Open data sharing : Provide NMR raw data, HPLC chromatograms, and crystallographic files in supplementary materials.

- Automation : Use syringe pumps for controlled reagent addition or parallel synthesis reactors (e.g., ChemSpeed) to minimize human error .

Basic: What safety precautions are critical when handling this compound and its intermediates?

Answer:

- Chlorine handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated intermediates .

- Waste disposal : Neutralize acidic/byproduct streams (e.g., quench with sodium bicarbonate) before disposal .

- Stability testing : Store compounds at –20°C in amber vials to prevent degradation .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound derivatives?

Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., fluoro at position 4), alkyl groups, or heteroaromatic rings .

- Biological testing : Compare IC50 values across derivatives to identify critical functional groups.

- Crystallography : Solve co-crystal structures with target proteins to guide rational design (e.g., optimizing hydrogen-bond networks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.